molecular formula C19H27N7 B2625447 2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 2415553-52-3

2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No. B2625447
CAS RN: 2415553-52-3
M. Wt: 353.474
InChI Key: JYTJGMPAQKHCKQ-UHFFFAOYSA-N
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Description

“2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine” is a chemical compound with the molecular formula C18H25N7 and a molecular weight of 339.447. It is a derivative of 2,4-diaminoquinazoline .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the searched resources, it is known that similar compounds have been evaluated as p21-activated kinase 4 (PAK4) inhibitors . PAK4 is a member of the serine/threonine protein kinases, which are key effectors of the Rho family GTPases Rac and Cdc42 . These kinases play critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .

Future Directions

The future directions for this compound could involve further development as a PAK4 inhibitor for anticancer activity . This would likely involve additional research and testing, including in vitro and in vivo studies, to evaluate its efficacy and safety.

properties

IUPAC Name

2-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7/c1-13-12-17(22-18(20-13)15-5-6-15)25-7-9-26(10-8-25)19-21-14(2)11-16(23-19)24(3)4/h11-12,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTJGMPAQKHCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=CC(=N4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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